GR 64349

Description

Properties

CAS No. |

137593-52-3 |

|---|---|

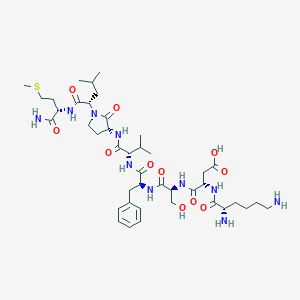

Molecular Formula |

C42H68N10O11S |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1 |

InChI Key |

HVUNRXRFMQDMBO-ICQHUDCBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Appearance |

White lyophilised solid |

Key on ui application |

GR 64349 is a potent and selective agonist at the NK-2 tachykinin receptor, which Initiates changes in the colon, intestine and spinal cord. |

boiling_point |

1342.8ºC at 760mmHg |

melting_point |

N/A |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KDSFVGLM(Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide) |

storage |

-20°C |

Synonyms |

[3R-[1[S*(S*)],3R*]]-L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-N-[1-[1-[[[1-(aminocarbonyl)-3-(methylthio)propyl]amino]carbonyl]-3-methylbutyl]-2-oxo-3-pyrrolidinyl]-L-valinamide; L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-valyl-(αS,3R)-3-amino-α-(2-methylpropyl)-2-oxo-1-pyrrolidineacetyl-L-methioninamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GR 64349

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor system.[3] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and a summary of its pharmacological properties based on preclinical research.

Molecular Target and Selectivity

The primary molecular target of this compound is the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[4] this compound exhibits a significantly higher affinity and potency for the NK2 receptor compared to other tachykinin receptors, namely the NK1 and NK3 receptors. This selectivity is a key characteristic of the compound.

The selectivity of this compound has been quantified in various radioligand binding and functional assays. The following tables summarize the key quantitative data from studies using both native tissues and recombinant human receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Affinity (pKi) | Reference |

| Human NK2 | [¹²⁵I]-NKA | Recombinant | 7.77 ± 0.10 | [5][6] |

| Human NK1 | [³H]-septide | Recombinant | <5 | [5][6] |

NKA: Neurokinin A

Table 2: Functional Potency of this compound at Tachykinin Receptors

| Assay | Receptor | Species | Potency (pEC₅₀ / EC₅₀) | Reference |

| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | Recombinant | 9.10 ± 0.16 | [5][6] |

| Inositol-1 Phosphate (IP-1) Accumulation | Human NK1 | Recombinant | 5.95 ± 0.80 | [5][6] |

| Intracellular Calcium Mobilization | Human NK2 | Recombinant | 9.27 ± 0.26 | [5][6] |

| Intracellular Calcium Mobilization | Human NK1 | Recombinant | 6.55 ± 0.16 | [6] |

| Cyclic AMP (cAMP) Synthesis | Human NK2 | Recombinant | 10.66 ± 0.27 | [5][6] |

| Cyclic AMP (cAMP) Synthesis | Human NK1 | Recombinant | 7.71 ± 0.41 | [5][6] |

| Contraction | NK2 | Rat Colon | EC₅₀ = 3.7 nM | [1][2] |

| Contraction | NK2 | Human Detrusor Muscle | EC₅₀ = 74 nM | [7] |

| Contraction | NK2 | Human Prostatic Urethra | EC₅₀ = 150 nM | [7] |

These data highlight the remarkable selectivity of this compound, with a potency at the NK2 receptor that is several hundred to over a thousand-fold greater than at the NK1 receptor.[5][6]

Signaling Pathways

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gαq/11 and Gαs proteins.[4]

Upon binding of this compound, the NK2 receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a key event in mediating many of the physiological responses to NK2 receptor activation.

Gαq/11-mediated signaling pathway of this compound.

In addition to Gαq/11 coupling, this compound-activated NK2 receptors can also couple to Gαs proteins.[5][6] Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. The physiological relevance of this pathway for NK2 receptor function is an area of ongoing investigation.[5]

Gαs-mediated signaling pathway of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a variety of in vitro experimental techniques. Below are generalized protocols for key assays.

This assay is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK2 receptor are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK2 receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value.

-

These assays measure the cellular response to NK2 receptor activation by this compound to determine its potency (EC₅₀) and efficacy.

-

Inositol-1 Phosphate (IP-1) Accumulation Assay:

-

CHO cells expressing the human NK2 receptor are plated in multi-well plates.

-

Cells are stimulated with increasing concentrations of this compound in the presence of LiCl (to inhibit IP-1 degradation).

-

The reaction is stopped, and the cells are lysed.

-

The amount of accumulated IP-1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.

-

Data are plotted as IP-1 concentration versus this compound concentration to determine the EC₅₀.

-

-

Intracellular Calcium Mobilization Assay:

-

Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline fluorescence is measured.

-

Increasing concentrations of this compound are added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

-

The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC₅₀.

-

Typical experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective NK2 receptor agonist. Its mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gαq/11 and Gαs-mediated signaling pathways, resulting in increased intracellular calcium and cAMP levels, respectively. The extensive quantitative data available for its binding affinity and functional potency, derived from robust in vitro assays, solidify its role as a critical tool for research into the tachykinin system. This detailed understanding of its mechanism of action is fundamental for its application in preclinical studies aimed at elucidating the therapeutic potential of targeting the NK2 receptor.

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]

- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

GR 64349: A Technical Guide for Researchers

COMPOUND AT A GLANCE

| Property | Value | Reference |

| Compound Name | GR 64349 | [1][2][3][4][5][6][7][8][9] |

| Synonyms | [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10) | [7][8][10] |

| Chemical Formula | C42H68N10O11S | [1][2] |

| Molecular Weight | 921.11 g/mol | [1] |

| CAS Number | 137593-52-3 | [1][2] |

| Class | Peptide, Tachykinin NK2 Receptor Agonist | [1][2][3][4][5] |

| Primary Target | Tachykinin NK2 Receptor | [1][2][3][4][5] |

| Mechanism of Action | Potent and highly selective agonist for the tachykinin NK2 receptor. | [1][2][3][4][5] |

Introduction

This compound is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a potent and exceptionally selective agonist for the tachykinin NK2 receptor.[1][2][3][4][5] Its high selectivity, with over 1000-fold preference for the NK2 receptor compared to the NK1 receptor and over 300-fold compared to the NK3 receptor, makes it an invaluable tool for studying the physiological and pharmacological roles of the NK2 receptor.[1][2][6] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols, and associated signaling pathways, intended for researchers and professionals in drug development.

Pharmacological Profile

Binding Affinity and Potency

This compound exhibits high affinity and potency for the human recombinant tachykinin NK2 receptor. Its pharmacological characteristics have been determined through various in vitro assays, including radioligand binding, inositol phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

Table 1: Binding Affinity of this compound at Human Tachykinin Receptors

| Receptor | Radioligand | pKi | Reference |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | [7][8][10] |

| NK1 | [³H]-septide | < 5 | [7][8][10] |

Table 2: Functional Potency of this compound at Human Tachykinin Receptors

| Assay | Receptor | pEC50 | Fold Selectivity (NK2 vs. NK1) | Reference |

| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | 1400 | [7][8][10] |

| NK1 | 5.95 ± 0.80 | [7][8][10] | ||

| Calcium Mobilization | NK2 | 9.27 ± 0.26 | 500 | [7][8][10] |

| NK1 | 6.55 ± 0.16 | [7][8][10] | ||

| cAMP Synthesis | NK2 | 10.66 ± 0.27 | 900 | [7][8][10] |

| NK1 | 7.71 ± 0.41 | [7][8][10] |

In Vivo Activity

This compound is active in vivo, demonstrating effects consistent with NK2 receptor agonism.[2][3][6] Studies in animal models have shown that administration of this compound can induce smooth muscle contraction, such as in the bladder and colon.[11] For instance, in rats, intravenous and subcutaneous administration of this compound resulted in dose-dependent increases in bladder and rectal pressure.[11]

Signaling Pathways

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[1] Upon activation by an agonist such as this compound, the receptor initiates downstream signaling cascades.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC).[12][13] The Gs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA). Both PKC and PKA phosphorylate various downstream targets, culminating in a cellular response such as smooth muscle contraction.[1]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of this compound for the NK2 receptor.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Evidence of NK1 and NK2 tachykinin receptors and their involvement in histamine release in a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

GR 64349: A Deep Dive into Tachykinin NK2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tachykinin NK2 receptor agonist, GR 64349. It details its exceptional selectivity and potency, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in tachykinin receptor pharmacology.

Core Data Summary

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor. Its selectivity has been rigorously quantified through various binding and functional assays, demonstrating significantly greater affinity and potency for the NK2 receptor over the NK1 and NK3 receptors.[1][2] The following tables summarize the key quantitative data from studies on human recombinant receptors.

Table 1: Binding Affinity of this compound at Tachykinin Receptors

| Receptor | Radioligand | pKi |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| Human NK1 | [³H]-septide | <5 |

Data sourced from Perdona et al., 2019.[3][4][5]

Table 2: Functional Potency of this compound at Tachykinin Receptors

| Functional Assay | Receptor | pEC₅₀ | Selectivity (fold) NK2 vs. NK1 |

| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | 1,400 |

| Human NK1 | 5.95 ± 0.80 | ||

| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | 500 |

| Human NK1 | 6.55 ± 0.16 | ||

| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | 900 |

| Human NK1 | 7.71 ± 0.41 |

Data sourced from Perdona et al., 2019.[3][4][5] In native tissue bioassays, this compound has shown over 1000-fold selectivity for NK2 receptors over NK1 receptors and over 300-fold selectivity over NK3 receptors.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor.

Objective: To determine the pKi of this compound for the human NK1 and NK2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1 or NK2 receptor.

-

Incubation: For NK2 receptor binding, membranes are incubated with the radioligand [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) and varying concentrations of this compound.[4] For NK1 receptor binding, membranes are incubated with [³H]-septide and varying concentrations of this compound.[4]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assays

These assays measure the biological response elicited by an agonist binding to its receptor.

1. Inositol-1 Phosphate (IP-1) Accumulation Assay

Objective: To determine the potency (pEC₅₀) of this compound in stimulating the Gq-mediated signaling pathway of the NK1 and NK2 receptors.

Methodology:

-

Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are cultured in appropriate media.

-

Stimulation: Cells are incubated with varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: The concentration-response curves are plotted, and the pEC₅₀ value is determined.

2. Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium levels, another downstream effect of Gq activation.

Methodology:

-

Cell Loading: CHO cells expressing either the human NK1 or NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are then exposed to varying concentrations of this compound.

-

Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The pEC₅₀ value is calculated from the resulting concentration-response curves.

3. Cyclic AMP (cAMP) Synthesis Assay

Objective: To assess the potency of this compound in stimulating the Gs-mediated signaling pathway.

Methodology:

-

Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are used.

-

Stimulation: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Detection: The level of intracellular cAMP is quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.

-

Data Analysis: Concentration-response curves are generated to determine the pEC₅₀ value.

Visualizations

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for assessing this compound selectivity.

Tachykinin NK2 Receptor Signaling Pathway

Caption: Tachykinin NK2 receptor signaling cascade.

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[6] Upon activation by an agonist such as this compound, the receptor stimulates two main signaling cascades:

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels.[6]

-

Gs Pathway: The receptor can also couple to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]

These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.[6]

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]

- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Biological Activity of GR 64349: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its biological activity, drawing upon key in vitro and in vivo studies. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action.

Core Biological Activity: Potent and Selective NK2 Receptor Agonism

This compound is recognized for its high affinity and efficacy at the NK2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.

The selectivity of this compound is a key feature, with significantly lower affinity and potency for the other tachykinin receptors, NK1 and NK3. This makes it a valuable tool for elucidating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various experimental systems.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Radioligand | Preparation | pKi | Fold Selectivity (vs. NK2) |

| Human NK2 | [¹²⁵I]-NKA | Membranes from CHO cells expressing human NK2 receptors | 7.77 ± 0.10[1][2][3] | - |

| Human NK1 | [³H]-septide | Membranes from CHO cells expressing human NK1 receptors | <5[1][2][3] | >1000[4] |

| NK3 | - | - | - | >300[4] |

Table 2: In Vitro Functional Potency of this compound

| Assay | Cell Line/Tissue | Parameter | pEC50 / EC50 |

| Inositol-1-Phosphate (IP-1) Accumulation | CHO cells expressing human NK2 receptors | pEC50 | 9.10 ± 0.16[1] |

| Inositol-1-Phosphate (IP-1) Accumulation | CHO cells expressing human NK1 receptors | pEC50 | 5.95 ± 0.80[1] |

| Intracellular Calcium Mobilization | CHO cells expressing human NK2 receptors | pEC50 | 9.27 ± 0.26[1] |

| Intracellular Calcium Mobilization | CHO cells expressing human NK1 receptors | pEC50 | 6.55 ± 0.16[1] |

| Cyclic AMP Synthesis | CHO cells expressing human NK2 receptors | pEC50 | 10.66 ± 0.27[1] |

| Cyclic AMP Synthesis | CHO cells expressing human NK1 receptors | pEC50 | 7.71 ± 0.41[1] |

| Contraction | Rat Colon | EC50 | 3.7 nM[4] |

Table 3: In Vivo Activity of this compound in Anesthetized Rats

| Parameter | Route of Administration | Dose Range | Observed Effect |

| Bladder Pressure | Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase[5] |

| Colorectal Pressure | Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase[5] |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound at the NK2 Receptor

Caption: Signaling pathway of this compound at the NK2 receptor.

Experimental Workflow: In Vitro Radioligand Binding Assay

References

GR 64349: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. Its unique chemical structure, featuring a conformationally constrained γ-lactam modification, confers high affinity for the NK2 receptor and significant selectivity over NK1 and NK3 receptors. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, pharmacological activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and application in drug development.

Chemical Structure and Properties

This compound is a modified analogue of the C-terminal octapeptide of neurokinin A (NKA). The key modification is the replacement of the Gly-Leu sequence at positions 8 and 9 with an (R)-γ-lactam-leucine moiety. This conformational constraint is crucial for its high selectivity for the NK2 receptor.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H68N10O11S | [2] |

| Molecular Weight | 921.12 g/mol | [2] |

| Amino Acid Sequence | Lys-Asp-Ser-Phe-Val-Gly-(R-γ-lactam-Leu)-Met-NH2 | [3] |

| CAS Number | 137593-52-3 | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (to 1 mg/mL) | [4] |

| Purity | Typically ≥95% by HPLC | [4] |

| Storage | Store at -20°C | [4] |

Pharmacological Properties

This compound is characterized by its high potency and selectivity as an NK2 receptor agonist. It has been instrumental in elucidating the physiological roles of the NK2 receptor.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 (NK2 Receptor) | 3.7 nM | Rat colon | [4][5] |

| pEC50 (IP-1 accumulation, human NK2) | 9.10 ± 0.16 | CHO cells | [1] |

| pEC50 (Calcium response, human NK2) | 9.27 ± 0.26 | CHO cells | [1] |

| pEC50 (cAMP synthesis, human NK2) | 10.66 ± 0.27 | CHO cells | [1] |

| pKi (human NK2) | 7.77 ± 0.10 | CHO cells | [1] |

| Selectivity (vs. NK1) | >1000-fold | [4][5] | |

| Selectivity (vs. NK3) | >300-fold | [4][5] |

Signaling Pathways

Activation of the NK2 receptor by this compound initiates downstream signaling through multiple G protein-coupled pathways. The NK2 receptor is known to couple to both Gq and Gs proteins, leading to the activation of phospholipase C and adenylyl cyclase, respectively.

Gq-Mediated Signaling Pathway

Binding of this compound to the NK2 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

Gs-Mediated Signaling Pathway

In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins. Upon activation by this compound, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular responses.

References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. GR64349 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 5. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]

GR 64349 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of GR 64349, a potent and selective tachykinin NK2 receptor agonist. The document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency Data

The binding affinity and functional potency of this compound have been characterized primarily at the human recombinant neurokinin NK2 and NK1 receptors. The data consistently demonstrates high affinity and selective agonism at the NK2 receptor.

Radioligand Binding Affinity

In radioligand binding studies, this compound shows a high affinity for the NK2 receptor, displacing the binding of [¹²⁵I]-NKA.[1][2][3][4][5] In contrast, its affinity for the NK1 receptor is significantly lower, as evidenced by its weak displacement of [³H]-septide binding.[1][2][3][4][5]

| Compound | Receptor | Radioligand | pKi | Ki (nM) | Selectivity (NK1/NK2) |

| This compound | NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | 17.0 | ~1,300-fold |

| This compound | NK1 | [³H]-septide | <5 | >10,000 | |

| Neurokinin A (NKA) | NK2 | [¹²⁵I]-NKA | - | - | 15-fold |

| Substance P | NK1 | [³H]-septide | - | - | ~138-fold (for NK1 over NK2) |

Table 1: Binding affinity (pKi) of this compound for human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[1][3]

Functional Agonist Potency

Functional assays confirm that this compound is a full agonist at both NK2 and NK1 receptors, albeit with substantially greater potency at the NK2 receptor.[1][2][3][4][5] The potency is measured through its ability to stimulate downstream signaling events, including inositol-1 phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

| Assay | Receptor | pEC₅₀ | EC₅₀ (nM) | Potency Ratio (NK2/NK1) |

| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | 0.079 | 1,400-fold |

| NK1 | 5.95 ± 0.80 | 1122 | ||

| Calcium Mobilization | NK2 | 9.27 ± 0.26 | 0.054 | 500-fold |

| NK1 | 6.55 ± 0.16 | 282 | ||

| cAMP Synthesis | NK2 | 10.66 ± 0.27 | 0.022 | 900-fold |

| NK1 | 7.71 ± 0.41 | 19.5 |

Table 2: Functional potency (pEC₅₀) of this compound in cells expressing human recombinant NK2 and NK1 receptors. Data compiled from multiple sources.[1][3][5]

In native tissue bioassays, this compound has also demonstrated high selectivity, exhibiting over 1000-fold selectivity for NK2 receptors (in rat colon) over NK1 receptors (in guinea-pig ileum).[1] It also shows over 300-fold selectivity for NK2 receptors over NK3 receptors.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity of this compound for the NK2 and NK1 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors.

-

Radioligands:

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM NKA for NK2, or 1 µM Substance P for NK1).

-

Assay Buffer: Specific buffer composition as optimized for the assay.

-

Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (e.g., 6 µ g/well ), the radioligand (e.g., 0.1 nM [¹²⁵I]-NKA for NK2), and varying concentrations of the unlabeled test compound (this compound).[3]

-

Total and Non-specific Binding:

-

For total binding wells, add assay buffer instead of the unlabeled compound.

-

For non-specific binding wells, add a high concentration of the appropriate unlabeled ligand.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 23°C) for a sufficient duration to reach equilibrium (e.g., 3 hours).[3]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (e.g., Inositol Phosphate Accumulation)

This protocol outlines a method to assess the functional agonist activity of this compound by measuring the accumulation of a downstream second messenger, inositol-1 phosphate (IP-1).

Objective: To determine the potency (EC₅₀) of this compound in stimulating the Gq-coupled signaling pathway.

Materials:

-

Cell Lines: CHO cells stably expressing the human NK2 or NK1 receptor.

-

Test Compound: this compound.

-

Assay Kit: A commercially available IP-1 accumulation assay kit (e.g., HTRF-based).

-

Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor activation and subsequent IP-1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit according to the manufacturer's instructions. These reagents typically include a terbium-cryptate labeled anti-IP-1 antibody and a d2-labeled IP-1 analog.

-

Signal Measurement: After an incubation period, measure the HTRF signal using a compatible plate reader. The signal is proportional to the amount of IP-1 produced.

-

Data Analysis:

-

Plot the measured signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: NK2 Receptor Gq Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

References

- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Endogenous Ligands versus GR 64349 at the NK2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the endogenous tachykinin ligands and the synthetic agonist GR 64349 in their interaction with the neurokinin-2 (NK2) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Introduction to NK2 Receptor Ligands

The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] Its activity is modulated by a family of endogenous peptide ligands known as tachykinins. The primary endogenous agonist for the NK2 receptor is Neurokinin A (NKA).[3] Other tachykinins, such as Substance P (SP), Neurokinin B (NKB), Neuropeptide K (NPK), and Neuropeptide γ (NPγ), also exhibit activity at the NK2 receptor, albeit with varying degrees of affinity and selectivity.[4][5][6]

This compound is a potent and highly selective synthetic peptide agonist for the NK2 receptor.[7] Its rigid structure contributes to its high affinity and selectivity, making it a valuable pharmacological tool for studying the NK2 receptor and a potential lead compound in drug discovery.[7] Understanding the comparative pharmacology of these endogenous ligands and synthetic agonists is crucial for elucidating the physiological roles of the NK2 receptor and for the rational design of novel therapeutics.

Quantitative Comparison of Ligand Activity

The binding affinities and functional potencies of endogenous tachykinins and this compound at the NK2 receptor have been characterized in various studies. The following tables summarize the key quantitative data from radioligand binding assays and functional assays.

Table 1: Binding Affinities of Endogenous Ligands and this compound for the NK2 Receptor

| Ligand | Preparation | Radioligand | pKi / pIC50 (mean ± SEM) | Ki (nM) | Reference |

| Endogenous Ligands | |||||

| Neurokinin A (NKA) | Human recombinant NK2 receptors in CHO cells | [¹²⁵I]-NKA | 8.7 ± 0.1 | 2.0 | [4] |

| Substance P (SP) | Human colonic circular muscle | [¹²⁵I]-NKA | - | 160 (EC50) | [5] |

| Neurokinin B (NKB) | Human colonic circular muscle | [¹²⁵I]-NKA | - | 5.3 (EC50) | [5] |

| Neuropeptide K (NPK) | Hamster urinary bladder membranes | ¹²⁵I-NKA | Equipotent to NKA | - | [8] |

| Neuropeptide γ (NPγ) | Hamster urinary bladder membranes | ¹²⁵I-NKA | Equipotent to NKA | - | [8] |

| Synthetic Agonist | |||||

| This compound | Human recombinant NK2 receptors in CHO cells | [¹²⁵I]-NKA | 7.77 ± 0.10 | 17 | [1] |

Table 2: Functional Potencies of Endogenous Ligands and this compound at the NK2 Receptor

| Ligand | Assay | Preparation | pEC50 (mean ± SEM) | EC50 (nM) | Reference |

| Endogenous Ligands | |||||

| Neurokinin A (NKA) | Calcium Mobilization | Human recombinant NK2 receptors in CHO cells | 9.0 ± 0.1 | 1.0 | [4] |

| Neurokinin A (NKA) | cAMP Stimulation | Human recombinant NK2 receptors in CHO cells | 8.6 ± 0.1 | 2.5 | [4] |

| Neurokinin A (NKA) | Inositol Phosphate Accumulation | Human recombinant NK2 receptors in CHO cells | - | - | [9] |

| Neurokinin A (NKA) | Contraction | Human colonic circular muscle | - | 4.9 | [5] |

| Substance P (SP) | Calcium Mobilization | Murine neuroblastoma C1300 cells | Less potent than NKA/NKB | - | [10] |

| Neurokinin B (NKB) | Calcium Mobilization | Murine neuroblastoma C1300 cells | - | 97 ± 15 | [10] |

| Neuropeptide γ (NPγ) | Contraction | Rat duodenum longitudinal muscle | More potent than NKA | - | [6] |

| Synthetic Agonist | |||||

| This compound | Inositol Phosphate Accumulation | Human recombinant NK2 receptors in CHO cells | 9.10 ± 0.16 | 0.08 | [1] |

| This compound | Calcium Mobilization | Human recombinant NK2 receptors in CHO cells | 9.27 ± 0.26 | 0.05 | [1] |

| This compound | cAMP Stimulation | Human recombinant NK2 receptors in CHO cells | 10.66 ± 0.27 | 0.02 | [1] |

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by its agonists initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins, primarily Gq/11 and Gs.[3][11]

-

Gq/11 Pathway: Upon agonist binding, the Gq/11 alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[3]

-

Gs Pathway: The Gs alpha subunit, when activated, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11] cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates a multitude of cellular proteins, thereby regulating diverse cellular functions.

Caption: NK2 Receptor Signaling Pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of endogenous ligands and this compound with the NK2 receptor.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the NK2 receptor by quantifying the displacement of a radiolabeled ligand.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human NK2 receptor (e.g., from transfected CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Incubation: In a multi-well plate, a constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) is incubated with the cell membranes in a suitable buffer.[4]

-

Competition: Varying concentrations of the unlabeled competitor ligand (endogenous tachykinin or this compound) are added to the wells to compete with the radioligand for binding to the NK2 receptor. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 agonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates (IPs), downstream products of PLC activation.

Workflow:

Caption: Inositol Phosphate Accumulation Assay Workflow.

Detailed Methodology:

-

Cell Culture and Labeling: Cells stably expressing the human NK2 receptor are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.[13]

-

Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.[14]

-

Stimulation: The cells are then stimulated with various concentrations of the agonist (endogenous tachykinin or this compound) for a defined period.

-

Extraction and Separation: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted and separated from other cellular components, typically using anion-exchange chromatography.[13]

-

Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Calcium Mobilization Assay

This functional assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following NK2 receptor activation, another indicator of Gq/11 pathway activation.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

-

Cell Preparation and Dye Loading: Cells expressing the NK2 receptor are harvested and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).[15] This dye exhibits a significant increase in fluorescence upon binding to free Ca²⁺.

-

Baseline Measurement: The loaded cells are placed in a fluorescence plate reader, and a stable baseline fluorescence reading is established.

-

Agonist Addition: Varying concentrations of the agonist are automatically injected into the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. The peak fluorescence intensity is typically used for analysis.

-

Data Analysis: The data are normalized to the baseline fluorescence and plotted as a concentration-response curve. The EC50 value is determined using non-linear regression analysis.

cAMP Assay

This functional assay measures the activation of the Gs pathway by quantifying the production of cyclic AMP (cAMP).

Workflow:

Caption: cAMP Assay Workflow.

Detailed Methodology:

-

Cell Culture and Pre-treatment: Cells expressing the NK2 receptor are cultured and pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX. This prevents the degradation of cAMP, allowing for its accumulation.

-

Stimulation: The cells are then stimulated with various concentrations of the agonist for a specific time.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16] These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are determined from the standard curve, and the data are used to generate a concentration-response curve to determine the EC50 value.

Conclusion

This technical guide provides a detailed comparison of the endogenous ligands and the synthetic agonist this compound for the NK2 receptor. The summarized quantitative data highlights the high potency and selectivity of this compound, while also demonstrating the varying activities of the endogenous tachykinins. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the NK2 receptor. A thorough understanding of these molecular interactions is fundamental for advancing our knowledge of tachykinin biology and for the development of novel therapeutics targeting the NK2 receptor for a range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal motility responses to neuropeptide gamma in vitro and in vivo in the rat: comparison with neurokinin 1 and neurokinin 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of neuropeptide K and neuropeptide gamma with neurokinin A at NK2 receptors in the hamster urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological evidence for neurokinin receptors in murine neuroblastoma C1300 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the GR 64349 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. This document details the mechanism of action, downstream signaling cascades, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its biological effects through high-affinity binding to and activation of the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes is a key characteristic, making it a valuable tool for elucidating the specific physiological roles of the NK2 receptor.[3]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | This compound pKi | Reference Compound | Reference pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | Neurokinin A (NKA) | ~9.2 |

| NK1 | [³H]-septide | < 5 | Substance P | ~9.0 |

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki).[1][2]

Table 2: Functional Potency of this compound in In Vitro Assays

| Assay | Receptor | This compound pEC₅₀ | Reference Compound | Reference pEC₅₀ |

| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | Neurokinin A (NKA) | ~9.5 |

| NK1 | 5.95 ± 0.80 | Substance P | ~9.2 | |

| Intracellular Ca²⁺ Mobilization | NK2 | 9.27 ± 0.26 | Neurokinin A (NKA) | ~9.8 |

| NK1 | 6.55 ± 0.16 | Substance P | ~9.4 | |

| cAMP Synthesis | NK2 | 10.66 ± 0.27 | Neurokinin A (NKA) | ~9.9 |

| NK1 | 7.71 ± 0.41 | Substance P | ~9.1 |

Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half maximal effective concentration (EC₅₀).[1][2][4]

Signaling Pathways

Activation of the NK2 receptor by this compound initiates downstream signaling through the coupling of heterotrimeric G-proteins, primarily Gq/11 and Gs.

Gq/11 Pathway

Upon activation by this compound, the NK2 receptor couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key event in mediating many of the physiological responses to NK2 receptor activation, including smooth muscle contraction. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.

Gs Pathway

In addition to Gq/11 coupling, the NK2 receptor can also couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates a variety of substrate proteins, thereby modulating their activity and contributing to the overall cellular response to this compound.

In Vivo Effects

In vivo studies have primarily focused on the prokinetic effects of this compound on smooth muscle, particularly in the urinary bladder and colon.

-

Bladder and Colorectal Contraction: Intravenous and subcutaneous administration of this compound has been shown to cause rapid-onset, dose-dependent increases in bladder and colorectal pressure in animal models.[5][6] This suggests a potential therapeutic application for conditions characterized by bladder and bowel hypoactivity.

-

Cardiovascular Profile: A notable characteristic of this compound is its favorable cardiovascular safety profile compared to less selective NK2 receptor agonists.[5] Studies have shown that at doses effective in stimulating bladder and colorectal activity, this compound does not cause significant hypotension, an effect often attributed to the activation of NK1 receptors.[5]

-

Central Nervous System (CNS): While the primary focus of research has been on the peripheral effects of this compound, the presence of NK2 receptors in the CNS suggests potential for centrally mediated actions. However, specific in vivo studies detailing the CNS effects of this compound are limited.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK2 receptor.

Materials:

-

Cell membranes expressing recombinant human NK2 receptors

-

[¹²⁵I]-NKA (radioligand)

-

This compound (test compound)

-

Unlabeled Neurokinin A (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation: Dilute the cell membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [¹²⁵I]-NKA in assay buffer at a concentration close to its Kd.

-

Incubation: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled NKA (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [¹²⁵I]-NKA solution.

-

100 µL of the diluted cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10][11]

Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of IP-1, a downstream product of the Gq/11 pathway.[12][13][14][15][16][17]

Materials:

-

Cells stably expressing the human NK2 receptor

-

This compound

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

-

Stimulation buffer (containing LiCl)

-

White 384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

-

Stimulation: Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) prepared in the lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Reading: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration upon NK2 receptor activation.[18][19][20][21][22]

Materials:

-

Cells expressing the human NK2 receptor

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent dye solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period. Inject varying concentrations of this compound and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cyclic AMP (cAMP) Synthesis Assay (HTRF)

This protocol describes an HTRF assay to measure the synthesis of cAMP, a downstream product of the Gs pathway.[15][23][24][25][26]

Materials:

-

Cells expressing the human NK2 receptor

-

This compound

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate, and lysis buffer)

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

-

White 384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

-

Stimulation: Remove the culture medium and add the stimulation buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in the lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Reading: Measure the HTRF signal at the appropriate wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. scite.ai [scite.ai]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 18. benchchem.com [benchchem.com]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. youtube.com [youtube.com]

- 23. revvity.com [revvity.com]

- 24. youtube.com [youtube.com]

- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

The Physiological Landscape of Neurokinin-2 Receptor Activation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physiological roles of the Neurokinin-2 (NK2) receptor, a key player in a multitude of bodily functions. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of NK2 receptor activation, its downstream signaling cascades, and its implications in various physiological and pathological states. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.

Introduction to the NK2 Receptor

The Neurokinin-2 receptor (NK2R) is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily.[1] Its primary endogenous ligand is Neurokinin A (NKA), a neuropeptide involved in a wide array of physiological processes.[1] NK2 receptors are widely distributed throughout the body, with significant expression in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in the central and peripheral nervous systems.[2] Activation of the NK2 receptor is implicated in smooth muscle contraction, inflammation, pain transmission, and secretion.[1][3]

Physiological Roles of NK2 Receptor Activation

Activation of the NK2 receptor triggers a cascade of intracellular events that lead to diverse physiological responses in various organ systems.

Respiratory System

In the respiratory tract, NK2 receptor activation is a potent mediator of bronchoconstriction.[4] This has positioned the NK2 receptor as a potential therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Gastrointestinal System

Within the gastrointestinal (GI) tract, NK2 receptor activation plays a complex role in regulating motility and secretion. It can induce smooth muscle contraction, contributing to peristalsis, but can also be involved in inflammatory responses within the gut.[3]

Nervous System

NK2 receptors are also expressed in the nervous system, where they are involved in pain perception and neuroinflammation.[1]

Signaling Pathways of NK2 Receptor Activation

The canonical signaling pathway for the NK2 receptor involves its coupling to the Gq/11 family of G-proteins.[2] Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including smooth muscle contraction and gene expression changes.[1] There is also emerging evidence suggesting that the NK2 receptor may couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[5][6]

Caption: NK2 Receptor Signaling Pathways.

Quantitative Data

The following tables summarize key quantitative data for the interaction of various ligands with the NK2 receptor in different tissues.

Table 1: Agonist Potencies (EC50) for NK2 Receptor Activation

| Agonist | Tissue | EC50 (nM) | Reference |

| Neurokinin A | Human Colon (Circular Smooth Muscle) | 4.9 | [7][8] |

| [β-Ala8]NKA(4-10) | Human Colon (Circular Smooth Muscle) | 5.0 | [7][8] |

| Neurokinin B | Human Colon (Circular Smooth Muscle) | 5.3 | [7][8] |

| Substance P | Human Colon (Circular Smooth Muscle) | 160 | [7][8] |

| NKA-(4-10) | Guinea Pig Trachea | 2.4 | [4] |

Table 2: Antagonist Affinities (pA2 and pKi) at the NK2 Receptor

| Antagonist | Tissue/Cell Line | Parameter | Value | Reference |

| SR 144190 | Human Colon (Circular Smooth Muscle) | pA2 | 9.4 | [7][8] |

| SR 144743 | Human Colon (Circular Smooth Muscle) | pA2 | 9.4 | [7][8] |

| SR 144782 | Human Colon (Circular Smooth Muscle) | pA2 | 9.3 | [7][8] |

| Ibodutant | Human Colon Smooth Muscle Membranes | pKi | 9.9 | [9] |

| Nepadutant | Human Colon Smooth Muscle Membranes | pKi | 8.4 | [9] |

| Saredutant | Human Colon Smooth Muscle Membranes | pKi | 9.2 | [9] |

| MEN 11420 (Nepadutant) | Human NK2 Receptor (CHO cells) | pKB | 8.1 - 10.2 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NK2 receptor physiology.

In Vitro Smooth Muscle Contraction Assay

This assay is used to determine the contractile response of smooth muscle tissues to NK2 receptor agonists and the inhibitory effects of antagonists.

Protocol:

-

Tissue Preparation: Freshly dissected smooth muscle strips (e.g., from human colon or guinea pig trachea) are mounted in organ baths containing Krebs-Henseleit solution (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).[7][10][11][12] The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[10]

-

Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes, with regular washing every 15-20 minutes.

-

Agonist Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of an NK2 receptor agonist to the organ bath.

-

Antagonist Inhibition: To determine the potency of an antagonist, tissues are pre-incubated with the antagonist for a specific period (e.g., 30-60 minutes) before generating the agonist concentration-response curve.

-

Data Analysis: The contractile responses are measured using an isometric force transducer. EC50 values for agonists and pA2 values for antagonists are calculated from the concentration-response curves.

Caption: In Vitro Smooth Muscle Contraction Assay Workflow.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) of ligands for the NK2 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines or native tissues) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a radiolabeled NK2 receptor ligand (e.g., [125I]-NKA) in a binding buffer at a specific temperature and for a set duration to reach equilibrium.[13] For competition binding assays, varying concentrations of an unlabeled competitor ligand are included. Typical radioligand concentrations are at or below the Kd value.[14]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation binding data is used to determine the Kd and Bmax (receptor density). Competition binding data is used to calculate the Ki of the competitor ligand.

Caption: Radioligand Binding Assay Workflow.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following NK2 receptor activation.

Protocol:

-

Cell Culture and Loading: Cells expressing the NK2 receptor (e.g., HEK293 cells) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).[4][15]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with a camera.

-

Agonist Stimulation: An NK2 receptor agonist is added to the cells, and the change in fluorescence intensity is recorded over time.

-

Data Analysis: The change in fluorescence is proportional to the change in [Ca2+]i. Data is often expressed as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).[4] The peak response and the area under the curve can be quantified.

Caption: Calcium Imaging Assay Workflow.

Immunohistochemistry for NK2 Receptor Localization

This technique is used to visualize the distribution of NK2 receptors in tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[16]

-

Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for the NK2 receptor.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection: If an enzyme-labeled secondary antibody is used, a substrate is added to produce a colored precipitate at the site of the antigen. If a fluorophore-labeled secondary antibody is used, the tissue is visualized using a fluorescence microscope.

-

Counterstaining and Mounting: The sections are often counterstained with a nuclear stain (e.g., hematoxylin) and then mounted for microscopy.

Conclusion

The Neurokinin-2 receptor plays a critical and multifaceted role in a variety of physiological systems. A thorough understanding of its activation, signaling pathways, and physiological effects is paramount for the development of novel therapeutics targeting a range of disorders, from respiratory and gastrointestinal diseases to pain and inflammation. This technical guide provides a foundational resource for researchers in this dynamic field, offering a synthesis of current knowledge and detailed methodologies to facilitate further investigation.

References

- 1. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WikiGenes - TACR2 - tachykinin receptor 2 [wikigenes.org]

- 4. mdpi.com [mdpi.com]

- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]